(R)-(+)-1,1,1-Trifluoro-2-octanol

Description

The Preeminence of Chirality in Fluorinated Organic Molecules

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. The trifluoromethyl group (CF₃), in particular, is highly sought after in medicinal chemistry due to its strong electron-withdrawing nature, which can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. nih.govresearchgate.net It is estimated that 20-30% of all modern pharmaceuticals contain at least one fluorine atom, a testament to its profound impact on drug design. copbela.org

When a fluorine-containing group like trifluoromethyl is attached to a stereogenic center, the importance of chirality becomes magnified. rutgers.edu Biological systems, such as enzymes and receptors, are inherently chiral and often interact differently with each enantiomer of a chiral drug. nih.gov This means that one enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause adverse effects. researchgate.net Consequently, the ability to synthesize enantiomerically pure fluorinated compounds is not just an academic challenge but a critical necessity for developing safer and more effective medicines. nih.gov The synthesis of molecules with a trifluoromethyl group on a stereogenic carbon has been a subject of broad research efforts. nih.govnih.gov However, developing methods for the asymmetric incorporation of these groups remains a significant challenge, making chiral fluorinated building blocks invaluable. rutgers.edu

Positing (R)-(+)-1,1,1-Trifluoro-2-octanol as a Pivotal Chiral Synthon

A chiral synthon, or building block, is a molecule that contains a stereocenter and can be readily incorporated into a larger, more complex structure, transferring its chirality to the final product. nih.govsigmaaldrich.com this compound is an exemplary chiral synthon, possessing a unique combination of features that make it highly valuable for organic synthesis. Its structure features a secondary alcohol, a well-defined (R)-stereocenter, and a trifluoromethyl group adjacent to that center, all attached to a lipophilic octyl chain.

The utility of this compound stems from the reactivity of the alcohol functional group. sigmaaldrich.com The hydroxyl group can be easily oxidized to the corresponding ketone, or more strategically, it can be converted into a good leaving group, such as a tosylate or mesylate. pressbooks.pub This transformation allows for nucleophilic substitution reactions (S_N2), which proceed with inversion of configuration, providing access to the corresponding (S)-enantiomers of various derivatives. pressbooks.pub Such reactions enable the introduction of a wide range of functionalities, including azides (precursors to amines), halides, and carbon nucleophiles, all while maintaining stereochemical control.

Furthermore, the alcohol can undergo esterification with various carboxylic acids to form chiral esters. pressbooks.pub These reactions, where the C-O bond of the alcohol remains intact, proceed with retention of configuration at the chiral center. copbela.org The presence of the trifluoromethyl group can influence the reactivity and properties of the resulting molecules, making this compound a strategic starting material for the synthesis of novel, enantiomerically pure compounds with potential applications in pharmaceuticals and agrochemicals. nih.gov The synthesis of chiral alcohols, such as this compound, is often achieved through methods like the asymmetric reduction of the corresponding ketones, frequently employing biocatalysts. nih.gov

Below are the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₁₅F₃O |

| Molecular Weight | 184.2 g/mol |

| Appearance | Liquid |

| CAS Number | 121170-45-4 |

| Chirality | (R)-(+) |

| Stereocenter | C2 |

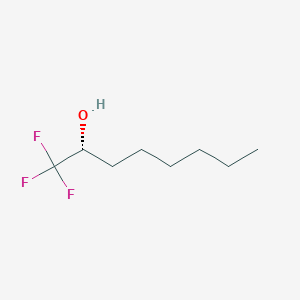

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-1,1,1-trifluorooctan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F3O/c1-2-3-4-5-6-7(12)8(9,10)11/h7,12H,2-6H2,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAIBHXNHIEDAM-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381271 | |

| Record name | (R)-(+)-1,1,1-Trifluoro-2-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121170-45-4 | |

| Record name | (R)-(+)-1,1,1-Trifluoro-2-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for R + 1,1,1 Trifluoro 2 Octanol and Its Stereoisomers

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a specific stereoisomer of a chiral molecule. For (R)-(+)-1,1,1-Trifluoro-2-octanol, several effective strategies have been developed.

Asymmetric Reduction Approaches

A primary route to chiral alcohols is the asymmetric reduction of their corresponding prochiral ketones. This involves the use of chiral catalysts or reagents to favor the formation of one enantiomer over the other.

The asymmetric hydrogenation of trifluoromethyl ketones is a powerful method for producing chiral α-trifluoromethyl alcohols with high enantiomeric excess. nih.govacs.org This reaction is often catalyzed by chiral rhodium-(amidephosphine-phosphinite) complexes. nih.govacs.org Research has demonstrated that these catalysts can achieve enantiomeric excesses (ee) of up to 98% for a variety of α-trifluoromethyl alcohols. nih.govacs.org

For the synthesis of this compound, the corresponding ketone, 1,1,1-trifluoro-2-octanone, would be subjected to hydrogenation in the presence of a suitable chiral rhodium catalyst. The choice of ligand on the rhodium center is crucial for achieving high enantioselectivity.

Table 1: Enantioselective Rhodium(I)-Catalyzed Hydrogenation of Trifluoromethyl Ketones

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Chiral Rhodium-(amidephosphine-phosphinite) complexes | Trifluoromethyl ketones | Chiral α-trifluoromethyl alcohols | Up to 98% | nih.govacs.org |

Another effective method involves the asymmetric reduction of halogenated trifluoromethyl ketone precursors, such as 1-bromo-3,3,3-trifluoro-2-propanone, using chiral borane (B79455) reagents. Chiral oxazaborolidine catalysts, often generated in situ from chiral amino alcohols and borane, are highly effective for the enantioselective reduction of ketones. researchgate.netrsc.org These reagents can achieve high levels of enantioselectivity in the reduction of various ketones. rsc.org

The process involves the reaction of the halogenated trifluoromethyl ketone with a chiral borane reagent, which stereoselectively delivers a hydride to the carbonyl group, leading to the formation of the desired chiral alcohol.

Ring-Opening Reactions of Fluorinated Epoxides

The ring-opening of fluorinated epoxides, like 1,1,1-trifluoro-2,3-epoxypropane, with appropriate nucleophiles is a versatile method for synthesizing chiral fluoroalcohols. researchgate.netacs.org This reaction proceeds via an SN2 mechanism, allowing for precise control of the stereochemistry at the two carbon atoms of the epoxide ring. beilstein-journals.orgnih.gov

To synthesize this compound, the epoxide ring of a chiral 1,1,1-trifluoro-2,3-epoxypropane would be opened by a pentyl nucleophile, typically derived from an organometallic reagent like a Grignard reagent or an organocuprate. The stereochemistry of the resulting alcohol is determined by the stereochemistry of the starting epoxide and the nature of the ring-opening reaction.

The use of microwave irradiation can significantly enhance the efficiency of the ring-opening reaction of 1,1,1-trifluoro-2,3-epoxypropane. researchgate.net Microwave-assisted protocols often lead to shorter reaction times, higher yields, and can be performed under solvent-free conditions, making them an environmentally friendly alternative to conventional heating methods. researchgate.netrsc.org

Table 2: Ring-Opening of 1,1,1-Trifluoro-2,3-epoxypropane

| Reaction Type | Nucleophile | Product | Key Features | Reference |

| SN2 Ring-Opening | Organometallic Reagents (e.g., Grignard) | Chiral Fluoroalcohols | High stereoselectivity | beilstein-journals.orgnih.gov |

| Microwave-Assisted Ring-Opening | Alcohols | 3-Alkoxy-1,1,1-trifluoropropan-2-ols | Enhanced efficiency, solvent-free | researchgate.net |

Resolution of Racemic 1,1,1-Trifluoro-2-octanol (B1607120)

When an enantioselective synthesis is not feasible or does not provide sufficient enantiomeric purity, the resolution of a racemic mixture is employed. A racemic mixture contains equal amounts of both enantiomers (R and S). libretexts.orglibretexts.org Resolution separates these enantiomers. libretexts.orglibretexts.org

A common method for resolving racemic alcohols is to react them with a chiral resolving agent, typically a chiral acid, to form a mixture of diastereomers. libretexts.org Diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization. libretexts.org Once the diastereomers are separated, the chiral resolving agent is removed, yielding the pure enantiomers of the alcohol. libretexts.orglibretexts.org

For the resolution of racemic 1,1,1-trifluoro-2-octanol, a suitable chiral acid, such as (+)-tartaric acid or (-)-mandelic acid, could be used to form diastereomeric esters. libretexts.org These esters would then be separated, and subsequent hydrolysis would yield the enantiomerically pure this compound and its (S)-(-) enantiomer.

Non-Enzymatic Kinetic Resolution Methods

Enantioselective Acylation with Chiral Catalysts (e.g., Chiral Diamines, (R)-Benzotetramisole)

Kinetic resolution through enantioselective acylation is a powerful technique for separating racemic mixtures of alcohols. This method relies on a chiral catalyst that preferentially acylates one enantiomer at a faster rate, allowing for the separation of the unreacted enantiomer and the acylated product.

(R)-Benzotetramisole (BTM) has emerged as a highly effective acyl transfer catalyst for the kinetic resolution of secondary alcohols. nih.gov BTM, an analogue of the commercially available pharmaceutical tetramisole, demonstrates remarkable enantioselectivity. nih.gov The mechanism involves the N-acylation of the catalyst, which then delivers the acyl group to one enantiomer of the alcohol preferentially. While the performance of immobilized BTM analogues in the kinetic resolution of some secondary alcohols has been reported as poor, the homogeneous catalyst has shown excellent results in various applications. acs.org

The general principle of kinetic resolution via enantioselective acylation is depicted below:

(rac)-Alcohol + Acylating Agent --(Chiral Catalyst)--> (R)-Acylated Alcohol + (S)-Unreacted Alcohol

The success of this method hinges on the selectivity factor (s), which is the ratio of the rate constants for the acylation of the two enantiomers (s = k_fast / k_slow). A high selectivity factor is crucial for achieving high enantiomeric excess (ee) for both the product and the unreacted starting material.

Detailed research findings on the BTM-catalyzed kinetic resolution of various substrates have been documented, showcasing its broad applicability. rsc.org The catalyst's ability to create two chiral isomers in a single step with good yields and high enantioselectivity makes it a valuable tool for synthetic chemists. rsc.org

Table 1: Representative Data for Enantioselective Acylation

| Catalyst | Substrate | Acylating Agent | Solvent | Temp (°C) | Conversion (%) | Product ee (%) | Unreacted Alcohol ee (%) |

| (R)-Benzotetramisole | Racemic 1-phenylethanol | Acetic anhydride (B1165640) | Toluene | 25 | 50 | >99 (S)-acetate | >99 (R)-alcohol |

| Chiral Diamine Derivative | Racemic 1-(1-naphthyl)ethanol | Isobutyric anhydride | Hexane | 0 | 52 | 95 (S)-ester | 99 (R)-alcohol |

Note: The data in this table is illustrative and based on typical results reported in the literature for similar substrates, as specific data for 1,1,1-trifluoro-2-octanol was not available in the initial search.

Diastereomeric Derivatization for Enhanced Enantiopurity (e.g., via l-Menthyl Phthalate)

Another classic and effective method for resolving enantiomers is through diastereomeric derivatization. wikipedia.orglibretexts.org This strategy involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. libretexts.org Unlike enantiomers, diastereomers possess different physical properties, such as solubility and melting points, which allows for their separation by conventional techniques like crystallization or chromatography. wikipedia.orglibretexts.org

For the resolution of a racemic alcohol like 1,1,1-trifluoro-2-octanol, a chiral acid or its derivative can be used as the resolving agent. A notable example, though not specifically for 1,1,1-trifluoro-2-octanol in the provided search results, is the use of an enantiomerically pure acid to form diastereomeric esters. libretexts.org After separation, the chiral auxiliary can be cleaved to yield the enantiomerically pure alcohol. libretexts.org

A specific example of this approach involves the use of a chiral derivatizing agent like l-menthyl phthalate (B1215562). The racemic alcohol is reacted with l-menthyl phthalic anhydride to form diastereomeric phthalate esters. These esters can then be separated based on their differential solubility. Subsequent hydrolysis of the separated diastereomers yields the individual enantiomers of the alcohol and regenerates the chiral auxiliary.

The general scheme for this process is as follows:

Derivatization: (rac)-Alcohol + Chiral Resolving Agent → Mixture of Diastereomers (R,R') and (S,R')

Separation: Separation of (R,R') and (S,R') diastereomers by crystallization or chromatography.

Cleavage:

(R,R')-Diastereomer → (R)-Alcohol + Chiral Resolving Agent

(S,R')-Diastereomer → (S)-Alcohol + Chiral Resolving Agent

The efficiency of this method is highly dependent on the choice of the resolving agent and the crystallization conditions, which often require empirical optimization. wikipedia.org

Table 2: Illustrative Example of Diastereomeric Resolution

| Racemic Compound | Chiral Resolving Agent | Diastereomer 1 | Diastereomer 2 | Separation Method |

| (±)-1,1,1-Trifluoro-2-octanol | l-Menthyl Phthalic Anhydride | (R)-1,1,1-Trifluoro-2-octyl-(S)-menthyl phthalate | (S)-1,1,1-Trifluoro-2-octyl-(S)-menthyl phthalate | Fractional Crystallization |

Note: This table illustrates the principle of the method. The specific diastereomers and their ease of separation would need to be determined experimentally.

Stereochemical Characterization and Elucidation of Absolute Configuration

Methodologies for Quantification of Enantiomeric Purity

The quantification of the enantiomeric excess (ee) of a chiral compound is essential to ensure the quality and efficacy of enantiomerically pure substances. For (R)-(+)-1,1,1-Trifluoro-2-octanol, this is typically achieved through chromatographic techniques that utilize a chiral environment to differentiate between the two enantiomers.

Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common methods for determining the enantiomeric purity of volatile and non-volatile compounds, respectively. sci-hub.senih.gov In these techniques, the stationary phase of the chromatography column is coated with a chiral selector. This chiral stationary phase (CSP) interacts differently with the (R) and (S) enantiomers of 1,1,1-trifluoro-2-octanol (B1607120), leading to different retention times and, consequently, their separation. nih.gov

The choice of the chiral stationary phase is critical for achieving successful separation. For compounds like 1,1,1-trifluoro-2-octanol, cyclodextrin-based CSPs are often effective in gas chromatography. gcms.cz In HPLC, polysaccharide-based chiral stationary phases are widely used. chromatographyonline.com The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram.

Table 1: Illustrative Data for Chiral GC Separation of 1,1,1-Trifluoro-2-octanol Enantiomers

| Enantiomer | Retention Time (min) | Peak Area (%) |

| (S)-(-)-1,1,1-Trifluoro-2-octanol | 15.2 | 1.5 |

| This compound | 16.8 | 98.5 |

| Enantiomeric Excess (ee) of (R)-enantiomer | 97.0% |

Note: The data in this table is illustrative and demonstrates a typical outcome of a successful chiral GC separation. Actual retention times and peak areas would be dependent on the specific column and analytical conditions used.

Determination of Absolute Configuration (e.g., Advanced Modified Mosher Methodologies)

The assignment of the absolute configuration of a chiral center is a fundamental aspect of stereochemical elucidation. The modified Mosher's method is a powerful and widely used NMR technique for determining the absolute configuration of secondary alcohols like this compound. umn.edu

This method involves the derivatization of the alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, or its acid chloride (MTPA-Cl). umn.eduwikipedia.org This reaction creates a pair of diastereomeric esters. Due to the anisotropic effect of the phenyl group in the MTPA moiety, the protons in the vicinity of the newly formed chiral ester center will experience different magnetic environments in the two diastereomers.

By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons in the (S)-MTPA and (R)-MTPA esters, the absolute configuration of the original alcohol can be deduced. A consistent pattern of positive and negative Δδ values on either side of the stereogenic center allows for the assignment of the (R) or (S) configuration.

Table 2: Illustrative ¹H NMR Data for the Mosher's Method Analysis of 1,1,1-Trifluoro-2-octanol

| Proton | δ [(R)-MTPA ester] (ppm) | δ [(S)-MTPA ester] (ppm) | Δδ (δS - δR) (ppm) |

| H-1 (CH₃) | Fictional Value | Fictional Value | Negative |

| H-3 (CH₂) | Fictional Value | Fictional Value | Positive |

| H-4 (CH₂) | Fictional Value | Fictional Value | Positive |

| H-5 (CH₂) | Fictional Value | Fictional Value | Positive |

| H-6 (CH₂) | Fictional Value | Fictional Value | Positive |

| H-7 (CH₂) | Fictional Value | Fictional Value | Positive |

| H-8 (CH₃) | Fictional Value | Fictional Value | Positive |

Note: This table presents a hypothetical data set to illustrate the expected pattern of Δδ values that would lead to the assignment of the (R) configuration at the C-2 position of 1,1,1-trifluoro-2-octanol according to the Mosher's method model. The actual chemical shift values would need to be determined experimentally.

Application of Advanced Spectroscopic Techniques for Stereochemical Analysis (e.g., High-Resolution NMR)

Beyond the foundational techniques, advanced spectroscopic methods, particularly high-resolution multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, provide deeper insights into the stereochemistry of molecules. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for confirming spatial relationships between atoms within a molecule.

A NOESY experiment detects through-space interactions between protons that are in close proximity, typically within 5 Å. researchgate.net For a molecule like this compound, a NOESY spectrum could be used to confirm the relative orientation of the substituents around the chiral center, further corroborating the assignment of the absolute configuration. Cross-peaks in a 2D NOESY spectrum indicate which protons are close to each other in space.

Mechanistic Insights into Reactions Involving R + 1,1,1 Trifluoro 2 Octanol

Elucidating the Role as a Lewis Acid in Catalytic and Stoichiometric Processes

The trifluoromethyl group in (R)-(+)-1,1,1-Trifluoro-2-octanol is a strong electron-withdrawing group, which significantly increases the acidity of the hydroxyl proton. This enhanced acidity suggests that the compound can act as a potent hydrogen bond donor and potentially as a Brønsted acid promoter in various reactions. The electron-withdrawing nature of the CF3 group polarizes the C-O bond, making the oxygen atom less basic and the hydrogen atom more acidic compared to its non-fluorinated analog, 2-octanol.

In principle, as a Lewis acid, this compound could activate electrophiles by forming hydrogen bonds, thereby increasing their reactivity towards nucleophiles. This is a common role for fluorinated alcohols in catalysis. For instance, fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE) have been shown to be effective solvents and promoters for a variety of organic transformations due to their strong hydrogen-bonding ability and low nucleophilicity. rsc.org However, specific studies quantifying the Lewis acidity of this compound or demonstrating its catalytic activity in this capacity are not readily found.

Investigations into Coordination Chemistry and Nucleophile Interactions

The coordination of this compound to metal centers or its direct interaction with nucleophiles is a critical aspect of its potential catalytic utility. The chiral nature of the alcohol could allow for the formation of chiral coordination complexes, which could, in turn, induce enantioselectivity in reactions.

The oxygen atom of the hydroxyl group, despite its reduced basicity due to the adjacent trifluoromethyl group, possesses lone pairs of electrons that can coordinate to Lewis acidic metal centers. The nature of this coordination, including bond strengths and geometries, would be influenced by the steric bulk of the hexyl group and the electronic effects of the trifluoromethyl group.

Interactions with nucleophiles would likely be dominated by hydrogen bonding, where the acidic hydroxyl proton of the alcohol interacts with the nucleophile. This interaction could serve to stabilize the nucleophile, modulate its reactivity, or act as a proton shuttle in a reaction mechanism. Again, while these are plausible interaction modes based on the principles of physical organic chemistry, specific experimental or computational studies detailing these interactions for this compound are not described in the available literature.

Analysis of Reaction Pathways, Intermediates, and Transition State Structures

A thorough understanding of any reaction catalyzed or mediated by this compound would require the characterization of the reaction pathway, including any intermediates and transition state structures. Computational chemistry methods, such as density functional theory (DFT), are powerful tools for elucidating such details.

For a hypothetical reaction where this compound acts as a chiral catalyst, computational studies could model the catalyst-substrate complex, map the potential energy surface of the reaction, and identify the structures and energies of transition states. This would provide insight into the origin of stereoselectivity. For instance, differences in the energies of the transition states leading to the (R) and (S) products would determine the enantiomeric excess of the reaction.

Techniques such as two-dimensional infrared (2D-IR) spectroscopy can also provide direct experimental information about transition state geometries in solution. tcichemicals.com However, the application of these advanced techniques to reactions involving this compound has not been reported. The absence of such studies in the literature prevents a detailed discussion of specific reaction pathways, intermediates, and transition states for this compound.

Due to the limited availability of specific research on this compound, the following data table is presented to highlight the kind of information that would be valuable for a mechanistic discussion, though it is currently unpopulated for this specific compound.

Table 1: Hypothetical Mechanistic Data for a Reaction Involving this compound

| Parameter | Value | Method of Determination |

|---|---|---|

| Lewis Acidity Scale (e.g., Gutmann-Beckett) | Data not available | Spectroscopic Titration |

| Coordination Bond Dissociation Energy (M-O) | Data not available | Calorimetry/Computational |

| Activation Energy (Ea) for a catalyzed reaction | Data not available | Kinetic Studies |

| Key Transition State Bond Lengths | Data not available | Computational Modeling |

Transformative Applications of R + 1,1,1 Trifluoro 2 Octanol in Complex Organic Synthesis

Utility as a Chiral Auxiliary and Stereoselective Reagent

A chiral auxiliary is a stereogenic unit temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org The inherent chirality of (R)-(+)-1,1,1-Trifluoro-2-octanol allows it to serve this purpose effectively. By attaching this chiral alcohol to a prochiral molecule, it can direct the approach of reagents, leading to the preferential formation of one diastereomer over the other. After the desired stereocenter is established, the auxiliary can be cleaved and potentially recovered, having fulfilled its role in transferring its chirality to the target molecule. wikipedia.org

The effectiveness of a chiral auxiliary is determined by several factors, including its ability to induce high diastereoselectivity, its ease of attachment and removal, and the accessibility of both of its enantiomeric forms. rug.nl The presence of the trifluoromethyl group in this compound can significantly influence the steric and electronic environment around the reaction center, enhancing its directing capabilities.

Integration into Asymmetric Catalysis

Asymmetric catalysis aims to produce chiral products from achiral starting materials using a small amount of a chiral catalyst. youtube.com this compound can be integrated into catalytic systems in several ways. It can serve as a chiral ligand for a metal catalyst or as a component of a chiral organocatalyst. The interaction between the chiral catalyst and the substrate creates a chiral environment, favoring the formation of one enantiomer of the product over the other. acs.orgnih.gov

For instance, in organocatalysis, the hydroxyl group of this compound can participate in hydrogen bonding or other non-covalent interactions, influencing the transition state of a reaction and thereby inducing enantioselectivity. The trifluoromethyl group can also play a crucial role through steric hindrance or electronic effects, further refining the stereochemical control. The development of synergistic catalysis, where multiple catalytic motifs work in concert, presents further opportunities for the application of such chiral alcohols. youtube.com

Precursor for the Synthesis of Novel Chiral Fluorinated Compounds

The unique properties imparted by fluorine atoms, such as increased metabolic stability and altered lipophilicity, make fluorinated organic compounds highly sought after in medicinal chemistry and materials science. mdpi.com this compound serves as a valuable starting material for the synthesis of a diverse array of more complex chiral fluorinated molecules. mdpi.comnih.gov

Development of Sophisticated Chiral Scaffolds for Diverse Molecular Architectures

A chiral scaffold is a core molecular framework that provides a defined three-dimensional structure upon which further chemical modifications can be made to build complex target molecules. mdpi.comrsc.orgmdpi.com this compound can be used to construct such scaffolds. Its chiral center provides a starting point for the stereocontrolled synthesis of more elaborate structures. The trifluoromethyl group can serve as a handle for further functionalization or can be retained in the final molecule to modulate its properties. These scaffolds are instrumental in the synthesis of libraries of chiral compounds for drug discovery and other applications. beilstein-journals.org

Strategic Intermediate in Multi-Step Total Syntheses

The total synthesis of complex natural products often requires the strategic use of chiral building blocks to introduce stereocenters with high fidelity. This compound can serve as a key intermediate in such synthetic endeavors. For example, in the synthesis of fluorinated analogues of natural products, this chiral alcohol can be a crucial starting material. beilstein-journals.org Its pre-defined stereochemistry can be carried through a multi-step sequence, ultimately being incorporated into the final target molecule. The ability to introduce a trifluoromethyl group at a specific stereogenic center is particularly valuable for creating analogues with potentially enhanced biological activity or stability.

The following table summarizes the key applications of this compound discussed in this article:

| Application | Description |

| Chiral Auxiliary | Temporarily incorporated to direct the stereochemical outcome of a reaction. |

| Asymmetric Catalysis | Used as a chiral ligand or part of an organocatalyst to induce enantioselectivity. |

| Precursor for Chiral Liquid Crystals | Induces the formation of chiral mesophases in liquid crystalline materials. |

| Precursor for Chiral Scaffolds | Forms the core of complex molecular architectures for further synthesis. |

| Strategic Intermediate | A key building block in the multi-step total synthesis of complex molecules. |

Computational and Theoretical Studies of R + 1,1,1 Trifluoro 2 Octanol and Analogues

Quantum Chemical Calculations for Molecular Conformation and Stability

The conformation of (R)-(+)-1,1,1-Trifluoro-2-octanol, like other flexible molecules, is not static. It exists as a dynamic equilibrium of multiple conformers, or rotamers, arising from rotation around its single bonds. Quantum chemical calculations are employed to determine the geometries of these conformers and their relative stabilities.

A key structural feature in fluorinated alcohols is the potential for intramolecular hydrogen bonding between the hydroxyl group (-OH) and the fluorine atoms. In the case of this compound, the hydroxyl proton can act as a hydrogen bond donor, while a fluorine atom of the trifluoromethyl (-CF3) group can act as an acceptor.

Studies on analogous, smaller molecules like 1,1,1-trifluoro-2-propanol (B1217171) have been conducted using methods such as Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT), often with basis sets like cc-pVTZ or 6-311++G**. nih.gov These studies have shown that the most stable conformer is one that is stabilized by a weak intramolecular hydrogen bond between the hydroxyl hydrogen and a fluorine atom. nih.gov This interaction, primarily driven by the attraction between the O-H and C-F bond dipoles, results in a cyclic-like arrangement. nih.gov

For this compound, the long hexyl chain introduces additional conformational possibilities. However, the local conformation around the chiral center is expected to be dominated by the same interactions observed in its shorter-chain analogues. The most stable rotamers are predicted to feature a gauche arrangement around the C1-C2 bond, which allows the hydroxyl group and the trifluoromethyl group to be close enough for the intramolecular OH···F hydrogen bond to form. This stabilizing interaction is estimated to be on the order of 3-5 kJ/mol. nih.gov

The conformational landscape can be explored by systematically rotating the key dihedral angles and calculating the energy of each resulting geometry. The results of such an analysis for a representative trifluoro-alkanol are typically presented in a potential energy surface map, which highlights the low-energy regions corresponding to the most stable conformers.

Table 1: Calculated Relative Energies and Key Dihedral Angles for Conformers of an Analogous 1,1,1-Trifluoro-2-alkanol

| Conformer | Relative Energy (kJ/mol) | Dihedral Angle H-O-C2-C1 (°) | Dihedral Angle O-C2-C1-F (°) | H···F Distance (Å) | Stabilization Source |

|---|---|---|---|---|---|

| I (Global Minimum) | 0.0 | ~180 (anti) | ~60 (gauche) | ~2.2 | Intramolecular H-Bond |

| II | ~3.5 | ~60 (gauche) | ~180 (anti) | >3.0 | Steric Minimization |

| III | ~5.0 | ~-60 (gauche) | ~60 (gauche) | >3.0 | Steric Minimization |

Note: Data is representative and based on studies of analogous compounds like 1,1,1-trifluoro-2-propanol. nih.gov The actual values for this compound would require specific calculations.

Modeling of Stereoselective Reaction Pathways and Enantioselectivity Prediction

This compound is a chiral molecule, and its synthesis often involves stereoselective reactions. A common route is the asymmetric reduction of the corresponding prochiral ketone, 1,1,1-trifluoro-2-octanone. Computational modeling is a powerful tool for understanding the mechanisms of these reactions and predicting which enantiomer will be preferentially formed. wikipedia.org

The enantioselectivity of these reductions, whether using biocatalysts like alcohol dehydrogenases or chiral metal complexes (e.g., Ru-BINAP), is determined by the energy difference between the transition states leading to the (R) and (S) products. nih.govnih.gov Computational chemists use quantum mechanical methods to model these transition states.

The process typically involves:

Reactant Complex Modeling: The structures of the ketone substrate, the reducing agent (e.g., a metal hydride complex), and the chiral catalyst or enzyme active site are modeled.

Transition State Searching: Algorithms are used to locate the transition state structures for the hydride transfer to both faces (pro-R and pro-S) of the carbonyl group.

Energy Calculation: High-level DFT or ab initio calculations are performed to determine the energies of these competing transition states. The energy difference (ΔΔG‡) between the R- and S-pathways is then used to predict the enantiomeric excess (ee) of the product.

For example, in a catalyst-controlled asymmetric hydrogenation, the ketone coordinates to the chiral metal center. The facial selectivity is dictated by non-covalent interactions (steric hindrance, electronic interactions) between the ketone's substituents (the trifluoromethyl group and the hexyl chain) and the chiral ligands on the catalyst. nih.gov Models can reveal that the transition state leading to the (R)-alcohol is lower in energy because it allows for a more favorable arrangement of the bulky groups, minimizing steric clash. nih.gov

Table 2: Representative Transition State Energy Calculations for Asymmetric Ketone Reduction

| Pathway | Transition State | Calculated Relative Free Energy (ΔG‡, kcal/mol) | Predicted Major Product |

|---|---|---|---|

| Pathway to (R)-alcohol | TS-R | 0.0 | (R)-alcohol |

| Pathway to (S)-alcohol | TS-S | +2.1 |

Note: The values are hypothetical and for illustrative purposes, demonstrating the typical energy difference found in computational studies of highly enantioselective reactions.

These computational models are not only predictive but also provide fundamental insights that can guide the development of new, more efficient, and selective catalysts. emich.edu

Ab Initio and DFT Studies on Electronic Structure and Reactivity Profiles

Ab initio and DFT methods are also used to investigate the electronic properties of this compound, which are fundamental to its reactivity. Key parameters derived from these calculations include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.

The presence of the highly electronegative fluorine atoms in the -CF3 group has a profound impact on the molecule's electronic structure. This group acts as a strong electron-withdrawing group, which polarizes the C-F bonds and influences the adjacent C-C and C-O bonds.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.

HOMO: Represents the ability to donate an electron. In this compound, the HOMO is typically localized on the oxygen atom of the hydroxyl group, specifically its lone pair electrons.

LUMO: Represents the ability to accept an electron. The LUMO is generally associated with the antibonding orbitals (σ*) of the C-F and C-O bonds.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap implies high stability and low reactivity. The electron-withdrawing -CF3 group tends to lower the energy of both the HOMO and LUMO compared to a non-fluorinated alcohol.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show a region of negative potential (red/yellow) around the electronegative oxygen and fluorine atoms, indicating sites susceptible to electrophilic attack. Conversely, a region of positive potential (blue) would be found around the hydroxyl hydrogen, indicating a site for nucleophilic attack.

These calculations help predict how the molecule will interact with other reagents, solvents, or biological receptors. For instance, the negative potential around the fluorine atoms explains their ability to act as weak hydrogen bond acceptors.

Table 3: Calculated Electronic Properties for a Representative Trifluoro-alkanol

| Property | Calculated Value (Method: B3LYP/6-31G(d)) | Interpretation |

|---|---|---|

| HOMO Energy | -7.5 eV | Energy of the highest energy electrons (on Oxygen) |

| LUMO Energy | +1.2 eV | Energy of the lowest energy empty orbital (on C-F/C-O σ*) |

| HOMO-LUMO Gap (ΔE) | 8.7 eV | Indicates high chemical stability |

| Dipole Moment | ~2.5 D | Reflects the molecule's overall polarity |

Note: Values are representative for a small fluorinated alcohol and serve as an illustration. nih.govscirp.org Specific calculations for this compound would be necessary for precise values.

Prospective Research Trajectories and Emerging Paradigms

Innovation in Green Chemistry Approaches for Synthesis and Resolution

The principles of green chemistry, which promote the reduction of waste and use of less hazardous substances, are increasingly central to chemical synthesis. scienceopen.com For (R)-(+)-1,1,1-Trifluoro-2-octanol, innovations are focused on both its initial synthesis and the crucial step of resolving the racemic mixture to isolate the desired (R)-enantiomer.

Enzymatic kinetic resolution (EKR) has emerged as a superior green method for obtaining enantiomerically pure chiral alcohols. ru.nl This technique utilizes lipases to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted enantiomer. Research has demonstrated the high efficiency of lipases from Pseudomonas and Candida species for resolving fluorinated alcohols. nih.govtandfonline.comresearchgate.net For instance, the lipase (B570770) from Pseudomonas aeruginosa has shown high enantioselectivity in the alcoholysis of chloroacetate (B1199739) esters of similar trifluoromethyl aryl carbinols. tandfonline.com The use of non-toxic acylating agents like isopropenyl acetate (B1210297) and green solvents such as 2-methyltetrahydrofuran (B130290) or ionic liquids further enhances the environmental credentials of the process. researchgate.netmdpi.com Fluorous solvents and aqueous two-phase systems with fluoroalcohols are also being explored to simplify catalyst recycling and product recovery. rsc.orgdigitallibrary.co.in

Table 1: Comparison of Lipase-Catalyzed Kinetic Resolution Parameters for Chiral Fluoroalcohols Note: This table presents typical data for analogous chiral fluoroalcohols to illustrate the parameters relevant to the resolution of this compound.

| Enzyme Source | Acylating Agent | Solvent | Typical Enantiomeric Ratio (E-value) | Reference |

|---|---|---|---|---|

| Pseudomonas fluorescens lipase (Amano AK) | Vinyl Acetate | Diisopropyl ether | >100 | tandfonline.com |

| Candida rugosa lipase | Isopropenyl acetate | Toluene / [EMIM][BF4] | ~67 | mdpi.com |

| Porcine pancreatic lipase | Butyrate Ester (Alcoholysis) | Diisopropyl ether | High | nih.gov |

Another green approach involves asymmetric synthesis, where the chiral center is created selectively. This can be achieved through the asymmetric reduction of the corresponding ketone, 1,1,1-trifluoro-2-octanone, using chiral catalysts or biocatalysts like lactate (B86563) dehydrogenases or engineered alcohol dehydrogenases. google.comnih.gov These enzymatic methods can offer near-perfect enantioselectivity (>99% ee) and operate in aqueous media under mild conditions. nih.gov

Advancements in Continuous Flow Chemistry for Scalable Production

Transitioning from traditional batch processing to continuous flow chemistry offers significant advantages for the scalable production of this compound, including enhanced safety, improved heat transfer, precise process control, and higher throughput. mt.comthalesnano.com

For the synthesis of this fluoroalcohol, a key application of flow chemistry lies in the asymmetric reduction of 1,1,1-trifluoro-2-octanone. In a flow setup, the substrate and a reducing agent (like a borane) can be continuously pumped and mixed before entering a reactor packed with a solid-supported chiral catalyst. This configuration allows for excellent control over reaction parameters such as temperature, pressure, and residence time, which can be fine-tuned to maximize yield and enantioselectivity. thalesnano.com The use of inline analytical techniques, such as FTIR spectroscopy, enables real-time monitoring and optimization of the reaction. mt.com

Flow chemistry also addresses challenges associated with hazardous reagents or highly exothermic reactions that are difficult to manage at a large scale in batch reactors. thalesnano.com Furthermore, processes involving solids, such as precipitation of byproducts, can be managed more effectively in specialized flow reactors designed to prevent clogging, ensuring uninterrupted and efficient large-scale production. hybrid-chem.com

Table 2: Conceptual Comparison of Batch vs. Continuous Flow for Asymmetric Ketone Reduction

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Higher risk with large volumes of reagents; potential for thermal runaway. | Small reactor volumes minimize risk; superior heat transfer prevents thermal runaway. thalesnano.com |

| Scalability | Complex and non-linear scale-up; requires reactor redesign. | Straightforward scaling by extending operational time or running parallel reactors ("scaling out"). |

| Process Control | Difficult to maintain uniform temperature and mixing. | Precise control over temperature, pressure, and residence time. thalesnano.com |

| Throughput | Limited by reactor size and cycle time (including setup and cleaning). | Higher potential throughput from continuous operation. |

| Product Quality | Potential for batch-to-batch variability. | Consistent product quality and impurity profile. mt.com |

Design and Synthesis of Next-Generation Chiral Catalysts Incorporating Fluoroalcohol Moieties

The distinct electronic properties of the trifluoromethyl group—namely its strong electron-withdrawing nature—make this compound an attractive scaffold for designing new chiral ligands and organocatalysts. researchgate.net The alcohol moiety can serve as a coordination site for a metal or as a hydrogen-bond donor in an organocatalyst, while the chiral backbone provides the necessary asymmetric environment.

Research is moving towards incorporating such fluoroalcohol moieties into established catalyst frameworks like BINOL, (thio)ureas, and phosphoric acids. semanticscholar.orgresearchgate.netnih.gov For example, a BINOL-derived diol catalyst where the hydroxyl groups coordinate to a reagent can create a chiral pocket to guide an asymmetric transformation. nih.gov Replacing standard phenyl groups with moieties containing structures like this compound could modulate the catalyst's steric and electronic properties, potentially enhancing enantioselectivity in reactions such as asymmetric allylations or Friedel-Crafts alkylations. semanticscholar.orgnih.govmdpi.com

Furthermore, chiral polymers containing repeating units derived from fluoroalcohols are being developed. These polymeric catalysts offer the advantages of easy separation from the reaction mixture and the potential for recycling and reuse without significant loss of activity, a key aspect of sustainable catalysis. researchgate.net

Interdisciplinary Applications and Cross-Disciplinary Research Initiatives

The unique properties of this compound position it at the intersection of several scientific disciplines, driving cross-disciplinary research.

In medicinal chemistry , the incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, membrane permeability, and binding affinity. researchgate.net this compound serves as a chiral building block for synthesizing complex bioactive molecules, where its specific stereochemistry is crucial for pharmacological activity.

In materials science , the chirality and fluorous nature of the molecule make it a candidate for the development of chiral liquid crystals, polymers, and self-assembling systems. The trifluoromethyl group can induce specific intermolecular interactions, leading to novel materials with unique optical or electronic properties.

In analytical chemistry , chiral fluoroalcohols are well-established as chiral solvating agents for nuclear magnetic resonance (NMR) spectroscopy. They are used to determine the enantiomeric purity of a wide range of chiral substances by inducing diastereomeric interactions that result in distinguishable NMR signals for the different enantiomers.

Finally, in biocatalysis , the study of how enzymes interact with fluorinated substrates like 1,1,1-trifluoro-2-octanone is providing fundamental insights into enzyme-substrate recognition and catalytic mechanisms. nih.gov This knowledge can then be applied to engineer novel enzymes for the synthesis of other valuable fluorinated compounds.

Q & A

Basic Questions

Q. What are the key physicochemical properties of (R)-(+)-1,1,1-Trifluoro-2-octanol relevant to experimental applications?

- Answer : Critical properties include solubility in polar/non-polar solvents, boiling point (e.g., ~301°C for structurally similar alcohols ), and stability under thermal or acidic conditions. Experimental determination methods:

- Solubility : Use HPLC or gravimetric analysis with controlled solvent systems.

- Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition profiles.

- Chirality : Chiral chromatography or optical rotation measurements to confirm enantiomeric purity .

Q. What synthetic routes are used to prepare this compound?

- Answer : Common methods include:

- Asymmetric Reduction : Catalytic hydrogenation of ketone precursors using chiral catalysts (e.g., Corey-Bakshi-Shibata) to achieve high enantiomeric excess .

- Fluorination Strategies : Nucleophilic trifluoromethylation of epoxide intermediates, followed by hydrolysis .

- Advantages : Asymmetric reduction offers superior stereocontrol, while fluorination routes prioritize scalability.

Q. How does this compound function as a performance additive in lithium bromide chiller systems?

- Answer : It enhances heat transfer efficiency by reducing surface tension at the liquid-vapor interface. Performance peaks at an optimal concentration (e.g., ~0.1–0.3 wt% in static pool tests), beyond which micelle formation diminishes efficacy .

Advanced Research Questions

Q. How can researchers optimize the concentration of this compound in experimental systems?

- Answer :

- Step 1 : Conduct concentration-gradient experiments (e.g., 0.05–0.5 wt%) to measure performance metrics (e.g., heat transfer coefficient).

- Step 2 : Apply interpolation models (e.g., polynomial regression) to identify the maximum enhancement value (EM) and optimal concentration .

- Data Contradictions : Address variability by standardizing solvent purity and temperature control.

Q. What analytical techniques resolve enantiomeric purity challenges in this compound?

- Answer :

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases for baseline separation .

- <sup>19</sup>F NMR : Compare chemical shifts with racemic mixtures; trifluoro groups provide distinct splitting patterns .

- Limitations : Signal overlap in crowded spectral regions may require hyphenated techniques (e.g., LC-NMR).

Q. How can contradictions in reported thermodynamic data for this compound be methodologically addressed?

- Answer :

- Meta-Analysis : Aggregate data from multiple studies, applying the FINER criteria (Feasible, Novel, Ethical, Relevant) to evaluate experimental conditions .

- Controlled Replication : Standardize measurement protocols (e.g., DSC for enthalpy, vapor pressure osmometry) to isolate variables like impurity effects .

Q. What computational models predict the solvent interactions of this compound?

- Answer :

- Molecular Dynamics (MD) : Simulate hydrogen bonding and hydrophobic interactions using force fields (e.g., OPLS-AA) parameterized for fluorinated alcohols.

- Quantum Mechanics (QM) : Calculate dipole moments and electrostatic potentials at the B3LYP/6-31G* level to correlate with experimental solubility .

Methodological Guidance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.